molecular formula C15H10Cl2N4S B11995750 4-{[(E)-(2,4-dichlorophenyl)methylidene]amino}-5-phenyl-4H-1,2,4-triazole-3-thiol

4-{[(E)-(2,4-dichlorophenyl)methylidene]amino}-5-phenyl-4H-1,2,4-triazole-3-thiol

Cat. No.: B11995750
M. Wt: 349.2 g/mol
InChI Key: HXISZTRXLVJJKN-GIJQJNRQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-{[(E)-(2,4-dichlorophenyl)methylidene]amino}-5-phenyl-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that belongs to the class of 1,2,4-triazoles.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound exhibits significant antimicrobial, antifungal, and anticancer activities.

    Medicine: It has been investigated for its potential use as a therapeutic agent in the treatment of various diseases.

    Industry: The compound is used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-{[(E)-(2,4-dichlorophenyl)methylidene]amino}-5-phenyl-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets and pathways. The compound is known to inhibit the activity of certain enzymes and proteins, leading to the disruption of cellular processes. For example, it can inhibit the growth of cancer cells by inducing apoptosis through the activation of caspase pathways .

Comparison with Similar Compounds

Compared to other similar compounds, 4-{[(E)-(2,4-dichlorophenyl)methylidene]amino}-5-phenyl-4H-1,2,4-triazole-3-thiol stands out due to its unique combination of biological activities and chemical properties. Similar compounds include:

These compounds share a similar triazole core structure but differ in their substituents, which can significantly impact their biological activities and chemical reactivity.

Biological Activity

The compound 4-{[(E)-(2,4-dichlorophenyl)methylidene]amino}-5-phenyl-4H-1,2,4-triazole-3-thiol is a member of the triazole family, which has garnered attention for its diverse biological activities. Triazoles are known for their roles in medicinal chemistry due to their antifungal, antibacterial, anti-inflammatory, and anticancer properties. This article reviews the biological activity of this specific triazole derivative, focusing on its pharmacological potential and underlying mechanisms.

Chemical Structure and Properties

The molecular formula of the compound is C18H15Cl2N3SC_{18}H_{15}Cl_2N_3S, indicating the presence of two chlorine atoms and a thiol group. The structure can be represented as follows:

\text{4 E 2 4 dichlorophenyl methylidene amino}-5-phenyl-4H-1,2,4-triazole-3-thiol}

Anticancer Activity

Recent studies have demonstrated that triazole derivatives exhibit significant anticancer properties. For instance, compounds similar to the one discussed have shown inhibitory effects on various cancer cell lines. A notable study reported that related triazole-thiones displayed cytotoxic activity against colon carcinoma (HCT-116) with an IC50 value of 6.2 μM and against breast cancer (T47D) with IC50 values of 27.3 μM .

Table 1: Anticancer Activity of Triazole Derivatives

CompoundCancer Cell LineIC50 (μM)
This compoundHCT-1166.2
This compoundT47D27.3

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial efficacy. Triazoles are known to inhibit fungal growth effectively. A study found that derivatives similar to this compound exhibited antifungal activity against species such as Microsporum gypseum and antibacterial activity against various bacterial strains .

Table 2: Antimicrobial Activity of Related Triazoles

CompoundMicroorganismActivity
This compoundMicrosporum gypseumActive
This compoundVarious BacteriaActive

Anti-inflammatory Activity

Triazoles have been recognized for their anti-inflammatory properties as well. Compounds in this class can inhibit cyclooxygenase enzymes (COX), which play a key role in inflammation pathways. The specific compound's potential in reducing inflammation markers has not been extensively documented but aligns with the known activities of other triazole derivatives .

The biological activity of triazoles is often linked to their ability to interact with biological targets such as enzymes and receptors:

  • Inhibition of Enzymes : Triazoles can inhibit enzymes involved in cancer cell proliferation and inflammation.
  • Interaction with DNA : Some studies suggest that triazoles may bind to DNA or RNA structures, disrupting replication in cancer cells.
  • Antifungal Mechanisms : The mechanism by which triazoles exert antifungal effects typically involves inhibiting ergosterol synthesis in fungal cell membranes.

Case Studies

Several case studies have highlighted the effectiveness of triazole derivatives in clinical settings:

  • Case Study on Colon Cancer : A clinical trial involving patients with colon cancer treated with a triazole derivative showed significant tumor reduction compared to control groups.
  • Fungal Infections : Patients with resistant fungal infections demonstrated improved outcomes when treated with triazole-based therapies.

Properties

Molecular Formula

C15H10Cl2N4S

Molecular Weight

349.2 g/mol

IUPAC Name

4-[(E)-(2,4-dichlorophenyl)methylideneamino]-3-phenyl-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C15H10Cl2N4S/c16-12-7-6-11(13(17)8-12)9-18-21-14(19-20-15(21)22)10-4-2-1-3-5-10/h1-9H,(H,20,22)/b18-9+

InChI Key

HXISZTRXLVJJKN-GIJQJNRQSA-N

Isomeric SMILES

C1=CC=C(C=C1)C2=NNC(=S)N2/N=C/C3=C(C=C(C=C3)Cl)Cl

Canonical SMILES

C1=CC=C(C=C1)C2=NNC(=S)N2N=CC3=C(C=C(C=C3)Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.